Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine

Catalog No.
S11199549
CAS No.
M.F
C10H10N4S
M. Wt
218.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amin...

Product Name

Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine

IUPAC Name

N-prop-2-enyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C10H10N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,12,14)

InChI Key

TYVBCLMVEAQMPD-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(S1)C2=CC=NC=C2

Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a complex organic compound characterized by the presence of a thiadiazole ring and a pyridine moiety. The compound features an allyl group attached to the nitrogen atom of the amine functional group, which is further substituted at the 5-position of the thiadiazole ring with a pyridin-4-yl group. This structural arrangement grants the compound unique chemical properties and potential biological activities. The compound exhibits tautomeric behavior, allowing it to exist in various forms, which can influence its reactivity and interactions with other molecules .

The chemical reactivity of Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is primarily influenced by the functional groups present in its structure. The nitrogen atoms in both the thiadiazole and pyridine rings can act as ligands, facilitating complexation with metal ions. This property is significant for applications in coordination chemistry and catalysis. Additionally, the allyl group can participate in various organic reactions, such as nucleophilic substitutions and electrophilic additions, making it a versatile building block in synthetic organic chemistry.

Research indicates that compounds containing thiadiazole and pyridine moieties often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine has been studied for its potential as an anti-tumor agent due to its ability to inhibit specific enzymes involved in cancer progression . The biological activity is likely attributed to its ability to interact with biological macromolecules through hydrogen bonding and π-stacking interactions.

The synthesis of Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine typically involves several steps:

  • Formation of Thiadiazole Ring: The initial step often includes the reaction of hydrazine derivatives with carbon disulfide and an appropriate acid to form the 1,3,4-thiadiazole core.
  • Pyridine Substitution: The introduction of the pyridinyl group can be achieved through electrophilic aromatic substitution or via coupling reactions with pyridine derivatives.
  • Allylation: Finally, the allyl group is introduced through nucleophilic substitution at the nitrogen atom of the amine using allyl halides or related reagents.

Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound for drug development targeting cancer and infectious diseases.
  • Agriculture: Its antifungal properties may be exploited in agricultural formulations to protect crops from fungal pathogens.
  • Material Science: The compound's ability to form complexes with metals could be utilized in developing novel materials with specific electronic or magnetic properties .

Interaction studies of Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine often focus on its binding affinity with various biological targets. Techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography are employed to elucidate these interactions at the molecular level. These studies help in understanding how structural variations influence binding efficiency and specificity towards targets like enzymes or receptors involved in disease pathways .

Several compounds share structural similarities with Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine. Here are some notable examples:

Compound NameStructureUnique Features
Allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amineContains a pyridin-2-yl group instead of pyridin-4-ylExhibits different tautomeric forms affecting biological activity
2-Amino-[1,3,4]thiadiazoleA simpler structure without substituentsOften used as a starting material for synthesizing more complex derivatives
5-Pyridin-[1,3,4]thiadiazole derivativesVariants with different substituents on the thiadiazole ringMay show varying biological activities based on substituent effects

These compounds highlight the diversity within thiadiazole chemistry while emphasizing how specific substitutions can lead to unique properties and applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

218.06261751 g/mol

Monoisotopic Mass

218.06261751 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-08-2024

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